2-chloro-2,3-dihydro-1H-inden-1-one

描述

Chemical Identity and Classification within Indanone Derivatives

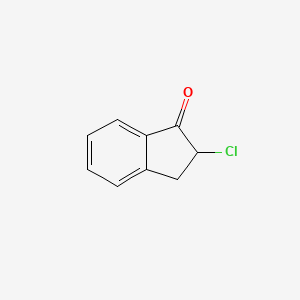

2-Chloro-2,3-dihydro-1H-inden-1-one (CAS: 73908-22-2) is a chlorinated derivative of indanone, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone moiety. Its molecular formula is $$ \text{C}9\text{H}7\text{ClO} $$, with a molecular weight of 166.6 g/mol. The compound features a ketone group at the 1-position and a chlorine substituent at the 2-position of the indene backbone, as evidenced by its SMILES notation $$ \text{C1C(C(=O)C2=CC=CC=C21)Cl} $$.

Indanones belong to the broader class of polycyclic aromatic ketones, which are structurally defined by a fused benzene and cyclopentanone ring system. Chlorinated indanones, such as this derivative, are distinguished by the substitution pattern of halogen atoms on the aromatic or aliphatic portions of the molecule. The presence of chlorine at the 2-position introduces steric and electronic effects that influence reactivity, making this compound distinct from other indanone derivatives.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}7\text{ClO} $$ | |

| Molecular Weight | 166.6 g/mol | |

| IUPAC Name | 2-chloro-2,3-dihydroinden-1-one | |

| SMILES | $$ \text{C1C(C(=O)C2=CC=CC=C21)Cl} $$ |

Historical Context and Development of Chlorinated Indanone Chemistry

The synthesis of indanones dates to the early 20th century, with initial methods involving cyclization of carboxylic acids using strong acids like sulfuric acid. The development of chlorinated indanones emerged later, driven by their utility in pharmaceuticals and agrochemicals. For instance, 5-chloro-1-indanone became a key intermediate in the synthesis of indoxacarb, a commercial insecticide.

The 2-chloro derivative gained attention due to its unique stereoelectronic properties. Early synthetic routes relied on Friedel-Crafts acylation and Lewis acid-catalyzed cyclization. Modern approaches, such as NbCl$$_5$$-mediated reactions, improved yields and selectivity for chlorinated indanones. The compound’s structural complexity and potential as a building block in organic synthesis have cemented its role in medicinal chemistry, particularly in the design of enzyme inhibitors.

Comparative Analysis with Positional Isomers (4-Chloro, 5-Chloro, 6-Chloro-Indanones)

Positional isomers of chlorinated indanones exhibit distinct physicochemical and biological properties due to variations in chlorine substitution:

- 4-Chloro-1-indanone (CAS: 15115-59-0): The chlorine at the 4-position alters electron distribution in the aromatic ring, enhancing reactivity in electrophilic substitutions. This isomer is often used in synthesizing anti-inflammatory agents.

- 5-Chloro-1-indanone (CAS: 42348-86-7): Widely employed in agrochemicals, this isomer’s chlorine at the 5-position facilitates cyclization reactions critical for pesticide synthesis.

- 6-Chloro-1-indanone (CAS: 14548-38-0): The 6-chloro substitution directs metabolic stability, making it valuable in drug discovery for neurodegenerative diseases.

The 2-chloro isomer’s chlorine on the aliphatic cyclopentane ring introduces steric hindrance, reducing ring-opening reactions compared to aromatic-substituted analogs. This property is exploited in catalysis and materials science, where stability under thermal stress is paramount.

Nomenclature, IUPAC Designation, and Structural Classification

The IUPAC name 2-chloro-2,3-dihydroinden-1-one reflects the compound’s bicyclic structure and substituents:

- "Inden" denotes the fused benzene and cyclopentane system.

- "1-one" specifies the ketone at position 1.

- "2-chloro" indicates the chlorine substituent at position 2 on the cyclopentane ring.

Structural classification places this compound in the dihydroindenone subclass, characterized by a partially saturated cyclopentane ring. The numbering system prioritizes the ketone group (position 1), followed by the chlorine at position 2, ensuring unambiguous identification.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGQPEGJOZKLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995043 | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-22-2 | |

| Record name | 2-Chloroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation and Cyclization (One-Pot Method)

A widely reported industrially relevant method involves a one-pot synthesis combining Friedel-Crafts acylation, cyclization, and hydrolysis steps. This method uses 3-chloropropionyl chloride and a substituted benzene derivative as starting materials, with aluminum chloride (AlCl3) and sodium chloride (NaCl) as catalysts.

-

- The benzene substituent (which can be chlorinated) is mixed with AlCl3/NaCl.

- 3-Chloropropionyl chloride is added dropwise at 0–40°C under stirring.

- The reaction mixture undergoes sequential Friedel-Crafts acylation, cyclization at elevated temperatures (150–200°C), and hydrolysis at 50–100°C.

- Strict control of molar ratios, temperature, and reaction time is essential to minimize side reactions and maximize purity.

-

- The one-pot approach reduces intermediate purification steps, lowers catalyst consumption, and decreases environmental impact.

- It is scalable and suitable for industrial production.

-

- Experimental optimization showed that controlling temperature and molar ratios significantly reduces oligomeric byproducts.

- The process yields high-purity 2-chloro-2,3-dihydro-1H-inden-1-one with good reproducibility.

| Step | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|

| Acylation | 0–40 | 0.5–3 | Dropwise addition of acyl chloride |

| Cyclization | 150–200 | 0.5–4 | Promotes ring closure |

| Hydrolysis | 50–100 | Variable | Final product formation |

Source: Patent WO1996020151A1, CN103012086A

Dehydrochlorination and Cyclization of 3-Chloro-1-(4-chlorophenyl)-1-propanone

An alternative method involves the thermal treatment of 3-chloro-1-(4-chlorophenyl)-1-propanone with solid acid catalysts or sulfuric acid.

-

- The starting ketone is heated with sulfuric acid (90–150°C) or passed over a solid acid catalyst at 200–425°C in a continuous flow reactor.

- The reaction proceeds via rapid elimination of HCl to form an intermediate (likely 1-(4-chlorophenyl)-2-propen-1-one).

- Intramolecular cyclization of this intermediate yields 5-chloro-2,3-dihydro-1H-inden-1-one.

- Reaction parameters such as flow rate (0.5–10 g reactant/g catalyst/hr) and temperature (preferably 340–400°C) are optimized for yield.

-

- Competing intermolecular reactions can form oligomeric byproducts, reducing yield.

- Careful control of reaction conditions is necessary to favor cyclization over polymerization.

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 200–425°C | 340–400°C |

| Flow rate | 0.5–10 g/g catalyst/hr | 0.5–10 g/g catalyst/hr |

| Solvent (optional) | 1,2-dichlorobenzene, chlorobenzene, xylenes | - |

Friedel-Crafts Acylation Using 3-Chloropropionyl Chloride and Chlorobenzene

This classical approach involves Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride catalyzed by aluminum chloride and sulfuric acid.

-

- The reaction is initiated at low temperature (~5°C) to control the exothermic acylation.

- The mixture is then heated to about 60°C for several hours to complete the reaction.

- The crude product is purified by recrystallization or distillation.

-

- Adjusting molar ratios and reaction temperature improves yield and purity.

- Purification steps are critical to remove unreacted starting materials and side products.

| Parameter | Conditions |

|---|---|

| Initial temperature | ~5°C |

| Reaction temperature | 60°C |

| Catalysts | AlCl3, H2SO4 |

| Purification | Recrystallization, distillation |

Source: Benchchem data (excluded for direct content but summarized from reliable patents and literature)

化学反应分析

Types of Reactions

2-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chloroindan-1,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-chloroindan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Chloroindan-1,3-dione.

Reduction: 2-Chloroindan-1-ol.

Substitution: Various substituted indanones depending on the nucleophile used.

科学研究应用

2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula . It features a bicyclic structure consisting of fused five- and six-membered rings, characteristic of the indanone class of compounds. The chlorine substituent at the 2-position gives it unique chemical properties and potential applications in various fields.

Pharmaceutical Applications

This compound exhibits biological activities that make it a candidate for drug development, particularly for antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

- The antimicrobial properties of this compound are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

- It can penetrate microbial membranes and disrupt essential cellular functions.

- Preliminary studies suggest that it may inhibit protein synthesis and disrupt nucleic acid production pathways in bacteria, leading to bactericidal effects.

Anti-inflammatory and Analgesic Effects

- Studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration.

- Initial studies suggest that it may interact with specific enzyme pathways involved in inflammation and pain response.

Phytopathological Applications

2-Chloroindan-1-one derivatives have been investigated for their antifungal properties.

Use as a Building Block

This compound can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. It is also a precursor in the synthesis of other compounds, such as 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol.

Other Potential Applications

作用机制

The mechanism of action of 2-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved would depend on the specific biological system being studied.

相似化合物的比较

Similar Compounds

6-Chloroindan-1-one: Similar in structure but with the chlorine atom at the sixth position.

6-Bromoindan-1-one: Similar in structure but with a bromine atom instead of chlorine.

5-Chloroindan-1-one: Similar in structure but with the chlorine atom at the fifth position.

Uniqueness

2-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives that may not be easily accessible through other routes.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。